molecular formula C16H18N2OS B2402681 2,3-Dihydro-1-benzothiophen-3-yl-(4-prop-2-ynylpiperazin-1-yl)methanone CAS No. 1424575-15-4

2,3-Dihydro-1-benzothiophen-3-yl-(4-prop-2-ynylpiperazin-1-yl)methanone

Cat. No.: B2402681
CAS No.: 1424575-15-4
M. Wt: 286.39
InChI Key: ZCORBTATBMDJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1-benzothiophen-3-yl-(4-prop-2-ynylpiperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-benzothiophen-3-yl-(4-prop-2-ynylpiperazin-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzothiophen-3-yl-(4-prop-2-ynylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2,3-dihydro-1-benzothiophen-3-yl-(4-prop-2-ynylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-2-7-17-8-10-18(11-9-17)16(19)14-12-20-15-6-4-3-5-13(14)15/h1,3-6,14H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCORBTATBMDJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)C2CSC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.